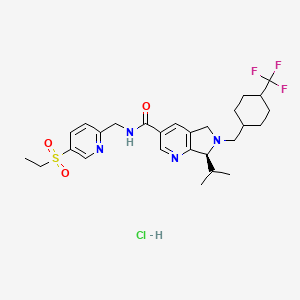

Vimirogant hydrochloride

Description

BenchChem offers high-quality Vimirogant hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vimirogant hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H36ClF3N4O3S |

|---|---|

Molecular Weight |

589.1 g/mol |

IUPAC Name |

(7S)-N-[(5-ethylsulfonyl-2-pyridinyl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C27H35F3N4O3S.ClH/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30;/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35);1H/t18?,21?,25-;/m0./s1 |

InChI Key |

PFQTWYNNVGWMBS-RZTWMHBNSA-N |

Isomeric SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |

Origin of Product |

United States |

An In-Depth Technical Guide to Vimirogant Hydrochloride for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimirogant hydrochloride (formerly VTP-43742) is a potent and selective small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3][4] RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical mediators of inflammation in a variety of autoimmune diseases.[5] By inhibiting RORγt, Vimirogant hydrochloride effectively suppresses the differentiation of Th17 cells and the production of their key effector cytokine, Interleukin-17A (IL-17A), offering a promising therapeutic strategy for conditions such as psoriasis, multiple sclerosis, and other Th17-mediated autoimmune disorders.[1][6][7] This technical guide provides a comprehensive overview of Vimirogant hydrochloride, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action

Vimirogant hydrochloride exerts its immunomodulatory effects by directly targeting RORγt, a key nuclear receptor responsible for the transcriptional activation of genes that drive Th17 cell differentiation and function. The binding of Vimirogant hydrochloride to RORγt prevents the recruitment of coactivators necessary for gene transcription, leading to a reduction in the expression of IL-17A, IL-17F, and other pro-inflammatory cytokines.[1][6] This targeted inhibition of the Th17 pathway has been shown to ameliorate autoimmune inflammation in preclinical models and has demonstrated clinical efficacy in patients with psoriasis.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for Vimirogant hydrochloride from various in vitro and clinical studies.

Table 1: In Vitro Potency and Selectivity of Vimirogant Hydrochloride

| Parameter | Species | Value | Reference |

| Ki (RORγt) | Human | 3.5 nM | [1][3] |

| IC50 (RORγt) | Human | 17 nM | [1][3] |

| IC50 (IL-17A Secretion) | Mouse Splenocytes | 57 nM | [1][3] |

| IC50 (IL-17A Secretion) | Human PBMCs | 18 nM | [1][3] |

| IC50 (IL-17A Secretion) | Human Whole Blood | 192 nM | [1][3] |

| Selectivity vs. RORα/β | - | >1000-fold | [1][3] |

Table 2: Phase 2a Clinical Trial Results in Patients with Moderate to Severe Psoriasis (4-week treatment)

| Treatment Group | Placebo-Adjusted PASI Score Reduction | Reduction in Plasma IL-17A and IL-17F | Reference |

| 350 mg | 24% | Up to 75% (p<0.02) | [1][6] |

| 700 mg | 30% | Up to 75% (p<0.02) | [1][6] |

Signaling Pathway

The following diagram illustrates the signaling pathway of Th17 cell differentiation and the point of intervention for Vimirogant hydrochloride.

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Vimirogant hydrochloride.

RORγt Biochemical Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Materials:

-

Recombinant human RORγt-LBD

-

Coactivator peptide (e.g., RIP140)

-

TR-FRET detection reagents

-

Vimirogant hydrochloride

-

Assay buffer

-

384-well microplates

Procedure:

-

Prepare serial dilutions of Vimirogant hydrochloride in assay buffer.

-

In a 384-well plate, add the RORγt-LBD and the coactivator peptide.

-

Add the diluted Vimirogant hydrochloride or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Add the TR-FRET detection reagents.

-

Incubate the plate in the dark at room temperature.

-

Measure the FRET signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a RORγt biochemical inhibition assay.

Human Th17 Cell Differentiation and IL-17A Secretion Assay

This protocol details the in vitro differentiation of human naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A secretion.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T cell isolation kit

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human cytokines: TGF-β, IL-6, IL-23

-

Neutralizing antibodies: anti-IFN-γ, anti-IL-4

-

Vimirogant hydrochloride

-

Human IL-17A ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate naive CD4+ T cells from human PBMCs.

-

Coat a 96-well plate with anti-CD3 antibody.

-

Seed the naive CD4+ T cells in the coated plate.

-

Add anti-CD28 antibody, TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 to the wells to induce Th17 differentiation.

-

Add serial dilutions of Vimirogant hydrochloride or vehicle control to the appropriate wells.

-

Culture the cells for a specified period (e.g., 3-5 days) at 37°C and 5% CO2.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for the inhibition of IL-17A secretion.

Caption: Experimental workflow for Th17 differentiation and IL-17A secretion assay.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol describes the induction of EAE in C57BL/6 mice, a common model for multiple sclerosis, and the evaluation of Vimirogant hydrochloride's therapeutic efficacy.

Materials:

-

C57BL/6 mice

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Vimirogant hydrochloride

-

Vehicle for oral administration

-

Clinical scoring system for EAE

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

On day 0 and day 2, administer pertussis toxin intraperitoneally.

-

-

Treatment:

-

Prepare a formulation of Vimirogant hydrochloride for oral administration.[1]

-

Begin daily oral administration of Vimirogant hydrochloride or vehicle at a predetermined dose, either prophylactically (starting on day 0) or therapeutically (starting at the onset of clinical signs).

-

-

Clinical Assessment:

-

Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and record the scores using a standardized scale (e.g., 0-5).

-

Monitor body weight daily.

-

-

Endpoint Analysis:

-

At the end of the study, sacrifice the mice.

-

Collect spinal cords and brains for histological analysis of inflammation and demyelination.

-

Isolate splenocytes or lymph node cells for ex vivo analysis of Th17 responses (e.g., IL-17A production upon MOG35-55 restimulation).

-

Caption: Workflow for the EAE mouse model experiment.

Conclusion

Vimirogant hydrochloride is a well-characterized, potent, and selective RORγt inhibitor with demonstrated preclinical and clinical activity in the context of autoimmune diseases. Its mechanism of action, centered on the suppression of the Th17 pathway, provides a targeted approach to mitigating autoimmune inflammation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of Vimirogant hydrochloride and other RORγt inhibitors for the treatment of a range of autoimmune and inflammatory disorders.

References

- 1. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]

- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 4. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Vimirogant Hydrochloride: A Potent RORγt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vimirogant hydrochloride (formerly VTP-43742) is a potent and selective, orally available small molecule inhibitor of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). As a key transcription factor for the differentiation and function of T helper 17 (Th17) cells, RORγt plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Vimirogant hydrochloride. Detailed experimental protocols for key assays and a summary of significant in vitro and in vivo findings are presented to support further research and development of this compound.

Chemical Structure and Physicochemical Properties

Vimirogant hydrochloride is the hydrochloride salt of Vimirogant. The free base of the compound can be unstable, and the hydrochloride salt provides a more stable form while retaining the same biological activity.

Chemical Structure:

(S)-N-((5-(ethylsulfonyl)pyridin-2-yl)methyl)-7-isopropyl-6-(((1r,4S)-4-(trifluoromethyl)cyclohexyl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride

Table 1: Chemical and Physicochemical Properties of Vimirogant and its Hydrochloride Salt

| Property | Value | Reference |

| Vimirogant (Free Base) | ||

| Molecular Formula | C27H35F3N4O3S | N/A |

| Molecular Weight | 552.66 g/mol | N/A |

| CAS Number | 1802706-04-2 | N/A |

| Appearance | Solid | N/A |

| Vimirogant Hydrochloride | ||

| CAS Number | 1802678-42-7 | N/A |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | DMSO: 125 mg/mL Ethanol: 50 mg/mL | [1] |

| Storage and Stability | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Mechanism of Action: RORγt Inhibition

Vimirogant is a potent inhibitor of RORγt, a nuclear receptor that acts as the master regulator of Th17 cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines are key drivers of inflammation in numerous autoimmune diseases.

By binding to the ligand-binding domain of RORγt, Vimirogant blocks its transcriptional activity. This inhibition prevents the differentiation of naïve CD4+ T cells into Th17 cells and suppresses the production of IL-17A and other pro-inflammatory cytokines from already differentiated Th17 cells. Vimirogant exhibits high selectivity for RORγt over other ROR isotypes, such as RORα and RORβ, which is crucial for minimizing off-target effects.[1]

Signaling Pathway of RORγt in Th17 Differentiation

Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by Vimirogant.

Biological Activity and Efficacy

In Vitro Activity

Vimirogant has demonstrated potent inhibitory activity in various in vitro assays.

Table 2: In Vitro Biological Activity of Vimirogant

| Assay | Species | IC50 / Ki | Reference |

| RORγt Inhibition (Ki) | Human | 3.5 nM | [1] |

| RORγt Inhibition (IC50) | Human | 17 nM | [1] |

| IL-17A Secretion (hPBMCs) | Human | 18 nM | [1] |

| IL-17A Secretion (Human Whole Blood) | Human | 192 nM | [1] |

| Th17 Differentiation (Mouse Splenocytes) | Mouse | 57 nM | [1] |

In Vivo Efficacy

The efficacy of Vimirogant has been evaluated in preclinical animal models of autoimmune diseases and in clinical trials for psoriasis.

Table 3: In Vivo Efficacy of Vimirogant (VTP-43742)

| Disease Model | Species | Dose | Key Findings | Reference |

| Psoriasis (Phase 2a Clinical Trial) | Human | 350 mg/day (oral) | 24% reduction in PASI score relative to placebo after 4 weeks. | [2][3][4] |

| 700 mg/day (oral) | 30% reduction in PASI score relative to placebo after 4 weeks. | [2][3][4] | ||

| Statistically significant decrease in plasma IL-17A and IL-17F. | [2] | |||

| Experimental Autoimmune Encephalomyelitis (EAE) - a model for Multiple Sclerosis | Mouse | Not specified | Superior to an IL-17A monoclonal antibody in suppressing disease. | [4][5] |

Experimental Protocols

RORγt Reporter Gene Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds on RORγt using a luciferase reporter assay.

-

Cell Culture: HEK293 cells are co-transfected with expression vectors for full-length human RORγt and a reporter plasmid containing a ROR-responsive element upstream of a luciferase gene.

-

Compound Treatment: Transfected cells are seeded into 96-well plates and treated with various concentrations of Vimirogant hydrochloride or a vehicle control.

-

Incubation: Cells are incubated for 24-48 hours to allow for RORγt activation and luciferase expression.

-

Luciferase Assay: A luciferase assay reagent (e.g., Bright-Glo™) is added to the cells, and luminescence is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of Vimirogant hydrochloride.

Th17 Cell Differentiation Assay

This protocol outlines a method to evaluate the effect of Vimirogant on the differentiation of naïve CD4+ T cells into Th17 cells.

-

Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS).

-

Cell Culture and Differentiation: Isolated cells are cultured in plates pre-coated with anti-CD3 and anti-CD28 antibodies in the presence of a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).

-

Compound Treatment: Cells are treated with different concentrations of Vimirogant hydrochloride or a vehicle control at the initiation of the culture.

-

Incubation: Cells are cultured for 3-5 days to allow for differentiation.

-

Analysis: The percentage of Th17 cells (IL-17A-producing CD4+ T cells) is determined by intracellular cytokine staining followed by flow cytometry.

IL-17A Secretion Assay

This protocol describes how to measure the inhibitory effect of Vimirogant on IL-17A secretion from activated T cells.

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) or whole blood are used.

-

Cell Stimulation: Cells are stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies in the presence of various concentrations of Vimirogant hydrochloride or a vehicle control.

-

Incubation: The cells are incubated for 48-72 hours.

-

Supernatant Collection: The cell culture supernatant is collected after centrifugation.

-

ELISA: The concentration of IL-17A in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of IL-17A secretion against the log concentration of Vimirogant hydrochloride.

Experimental Workflow for In Vitro Evaluation of a RORγt Inhibitor

Caption: A typical in vitro experimental workflow for characterizing a RORγt inhibitor like Vimirogant.

Conclusion

Vimirogant hydrochloride is a potent and selective RORγt inhibitor with a well-defined mechanism of action. Its ability to suppress the Th17 pathway and the production of pro-inflammatory cytokines has been demonstrated in a range of in vitro and in vivo models, including a proof-of-concept clinical trial in psoriasis. The data presented in this technical guide underscore the therapeutic potential of Vimirogant for the treatment of autoimmune and inflammatory diseases. The provided experimental protocols offer a foundation for researchers to further investigate the properties and applications of this promising compound. Further studies are warranted to fully elucidate its clinical efficacy and safety profile in various indications.

References

- 1. Latest Advances for the Treatment of Chronic Plaque Psoriasis with Biologics and Oral Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]

- 3. Psoriasis Drug Succeeds in Mid-Stage Study - The Rheumatologist [the-rheumatologist.org]

- 4. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]

- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

In Vitro Efficacy of Vimirogant Hydrochloride: A Technical Overview of its Impact on IL-17A Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Vimirogant hydrochloride (VTP-43742), a potent and selective oral inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells and the subsequent production of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] Dysregulation of the Th17/IL-17A axis is a key pathogenic driver in a variety of autoimmune and inflammatory diseases.[1][2] This document summarizes the quantitative data on Vimirogant's inhibitory effects, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Vimirogant's In Vitro Activity

Vimirogant hydrochloride has demonstrated potent and selective inhibition of RORγt activity, leading to a significant reduction in IL-17A secretion across various in vitro models. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy in different biological systems.

| Parameter | Value | Cell System | Species | Reference |

| IC50 | 17 nM | RORγt Inhibition | Not Specified | [3] |

| Ki | 3.5 nM | RORγt Inhibition | Not Specified | [3] |

| Selectivity | >1000-fold | vs. RORα and RORβ | Not Specified | [3] |

Table 1: Biochemical and Selectivity Data for Vimirogant Hydrochloride.

| Cell System | IC50 | Species | Reference |

| Activated Human Peripheral Blood Mononuclear Cells (hPBMCs) | 18 nM | Human | [3] |

| Human Whole Blood | 192 nM | Human | [3] |

| Mouse Splenocytes | 57 nM | Mouse | [3] |

Table 2: In Vitro Inhibition of IL-17A Secretion by Vimirogant Hydrochloride.

Signaling Pathway: RORγt-Mediated IL-17A Transcription and its Inhibition by Vimirogant

The differentiation of naïve T helper cells into Th17 cells and the subsequent production of IL-17A is a complex process orchestrated by a network of cytokines and transcription factors. RORγt, in conjunction with STAT3, IRF4, BATF, and RUNX1, plays a master regulatory role by binding to the promoter region of the IL17A gene, specifically the conserved non-coding sequence 2 (CNS2), to initiate transcription. Vimirogant, as a RORγt inverse agonist, binds to the ligand-binding domain of RORγt, preventing its interaction with co-activators and thereby inhibiting the transcription of IL-17A and other pro-inflammatory genes.

References

Introduction: Targeting the IL-23/Th17 Axis in Psoriasis

An In-depth Technical Guide on the Preclinical and Early Clinical Evaluation of VTP-43742 in Psoriasis Models

This technical guide provides a comprehensive overview of the preclinical and early clinical studies of VTP-43742, a first-in-class, orally active Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inhibitor, for the treatment of psoriasis. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and challenges of targeting the RORγt pathway for autoimmune disorders.

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by epidermal hyperproliferation and infiltration of immune cells into the skin.[1] The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis.[2][3] Th17 cells, which differentiate under the control of the master transcription factor RORγt, produce pro-inflammatory cytokines, most notably IL-17A and IL-17F.[4][5][6] These cytokines stimulate keratinocytes to release chemokines that recruit neutrophils and further amplify the inflammatory cascade.[2][7]

VTP-43742 (Vimirogant) was developed by Vitae Pharmaceuticals as a potent and selective small-molecule inhibitor of RORγt.[8] By blocking RORγt activity, VTP-43742 was designed to inhibit Th17 cell differentiation and the subsequent production of IL-17, thereby interrupting a key driver of psoriasis pathogenesis.[4][9][10]

Mechanism of Action of VTP-43742

VTP-43742 functions as an inverse agonist of RORγt, a ligand-dependent transcription factor essential for the differentiation of Th17 cells.[2][5] The drug potently and selectively inhibits RORγt activity, which in turn suppresses the transcription of IL-17A and down-regulates the IL-23 receptor.[9][11][12] This dual action effectively dampens the Th17-driven autoimmune response that underpins psoriatic inflammation.[4][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]

- 5. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Development Based on the Immunopathogenic Mechanisms of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]

- 10. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Advances in Psoriasis: From Biologics to Emerging Oral Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Vimirogant Hydrochloride: A Technical Overview of its High Selectivity for RORγt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimirogant hydrochloride (formerly VTP-43742) is a potent, orally active, and highly selective inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1][2] As such, RORγt has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases. A crucial aspect of the therapeutic potential of any RORγt inhibitor is its selectivity over the other ROR isotypes, RORα and RORβ, to minimize off-target effects. This technical guide provides an in-depth analysis of the selectivity profile of Vimirogant hydrochloride, details the experimental methodologies used to assess this selectivity, and visualizes the relevant signaling pathways.

Data Presentation: Selectivity Profile of Vimirogant Hydrochloride

Vimirogant hydrochloride demonstrates exceptional selectivity for RORγt over the other ROR isotypes, RORα and RORβ. The quantitative data from preclinical studies are summarized in the table below.

| Target | Parameter | Value (nM) | Selectivity vs. RORγt |

| RORγt | Ki | 3.5 | - |

| IC50 | 17 | - | |

| RORα | - | - | >1000-fold [1][2] |

| RORβ | - | - | >1000-fold [1][2] |

Experimental Protocols

While the specific, detailed protocols used for the determination of Vimirogant hydrochloride's selectivity are proprietary, this section outlines the standard, widely accepted methodologies for assessing the selectivity of a compound against nuclear receptors like RORγt, RORα, and RORβ.

Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the ligand-binding domain (LBD) of the target receptor.

Objective: To determine the binding affinity (Ki) of Vimirogant hydrochloride for RORγt, RORα, and RORβ.

Materials:

-

Recombinant human RORγt, RORα, and RORβ LBD.

-

Radiolabeled ligand specific for each ROR isotype (e.g., 3H-labeled agonist or antagonist).

-

Vimirogant hydrochloride.

-

Assay buffer (e.g., Tris-HCl, NaCl, MgCl₂, BSA).

-

Scintillation vials and scintillation fluid.

-

Filter plates and a cell harvester.

-

Scintillation counter.

Protocol:

-

A constant concentration of the recombinant ROR LBD and its corresponding radioligand are incubated in the assay buffer.

-

Vimirogant hydrochloride is added at increasing concentrations.

-

The mixture is incubated at room temperature for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through filter plates, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The filters are collected, and the amount of radioactivity is quantified using a scintillation counter.

-

The concentration of Vimirogant hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of a compound to modulate the interaction between the ROR LBD and a coactivator peptide.

Objective: To determine the functional activity (agonist or inverse agonist/antagonist) and potency (IC50) of Vimirogant hydrochloride at RORγt, RORα, and RORβ.

Materials:

-

GST-tagged RORγt, RORα, and RORβ LBD.

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

Biotinylated coactivator peptide (e.g., SRC1/NCoA-1).

-

Streptavidin-Allophycocyanin (APC) conjugate (acceptor fluorophore).

-

Vimirogant hydrochloride.

-

Assay buffer.

-

TR-FRET compatible microplates.

-

TR-FRET plate reader.

Protocol:

-

The GST-ROR LBD, europium-labeled anti-GST antibody, biotinylated coactivator peptide, and streptavidin-APC are combined in the assay buffer.

-

Vimirogant hydrochloride is added at increasing concentrations.

-

The mixture is incubated at room temperature.

-

The plate is read using a TR-FRET plate reader, which excites the europium donor and measures the emission from both the donor and the APC acceptor.

-

The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates that Vimirogant hydrochloride is inhibiting the interaction between the ROR LBD and the coactivator peptide.

-

The IC50 value is determined from the dose-response curve.

GAL4 Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the RORs in the presence of a test compound.

Objective: To assess the functional consequence of Vimirogant hydrochloride binding on ROR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression vector containing a chimeric receptor consisting of the GAL4 DNA-binding domain (DBD) fused to the ROR LBD (GAL4-ROR-LBD).

-

Reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

Transfection reagent.

-

Vimirogant hydrochloride.

-

Cell culture medium and reagents.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cells are co-transfected with the GAL4-ROR-LBD expression vector and the UAS-luciferase reporter vector.

-

After transfection, the cells are treated with increasing concentrations of Vimirogant hydrochloride.

-

The cells are incubated for 24-48 hours.

-

The cells are lysed, and the luciferase activity is measured using a luminometer.

-

A decrease in luciferase activity indicates that Vimirogant hydrochloride is inhibiting the transcriptional activity of the ROR.

-

The IC50 value is determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

RORγt Signaling Pathway

Caption: RORγt signaling pathway in Th17 cell differentiation.

RORα Signaling Pathway

Caption: Key signaling roles of the RORα transcription factor.

RORβ Signaling Pathway

Caption: RORβ signaling in neuronal development and circadian rhythm.

Experimental Workflow for Selectivity Determination

Caption: Workflow for determining ROR isotype selectivity.

References

The Pharmacokinetics and Bioavailability of Oral Vimirogant Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimirogant hydrochloride (formerly VTP-43742) is an orally active, potent, and selective small molecule inhibitor of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are critical drivers of inflammation in a variety of autoimmune diseases. By inhibiting RORγt, Vimirogant suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), offering a promising therapeutic approach for conditions such as psoriasis and other autoimmune disorders. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for oral Vimirogant hydrochloride, based on findings from early-phase clinical trials.

Pharmacokinetic Profile

The pharmacokinetic properties of oral Vimirogant hydrochloride have been evaluated in Phase I clinical studies, including a single ascending dose (SAD) trial in healthy volunteers and a multiple ascending dose (MAD) trial in both healthy volunteers and patients with psoriasis.

Data Presentation

While specific quantitative data for Cmax, Tmax, and AUC from the clinical trials are not publicly available, the following tables summarize the key pharmacokinetic characteristics and study design parameters that have been disclosed.

Table 1: Summary of Oral Vimirogant Hydrochloride Pharmacokinetics

| Parameter | Finding | Source |

| Terminal Half-Life (t½) | Approximately 30 hours in healthy volunteers (SAD study) | [1][2] |

| Dose Proportionality | Demonstrated across a 60-fold dose range (30 mg to 2000 mg) in healthy volunteers (SAD study) | [1][2] |

| Dosing Regimen | Supported once-daily oral administration | [1] |

| Bioavailability | Specific oral bioavailability data is not publicly available. |

Table 2: Overview of Phase I Clinical Studies for Vimirogant Hydrochloride

| Study Design | Population | Number of Participants | Dose Range | Key Findings | Clinical Trial Identifier |

| Single Ascending Dose (SAD) | Healthy Volunteers | 53 | 30 mg to 2000 mg (7 dose levels) | Safe and generally well-tolerated; dose-proportional pharmacokinetics; ~30-hour half-life. | Not specified |

| Multiple Ascending Dose (MAD) | Healthy Volunteers & Psoriasis Patients | 40 Healthy Volunteers, 34 Psoriasis Patients | 100 mg to 1400 mg/day for 10 days (5 dose levels) | Safe and generally well-tolerated; sustained >90% inhibition of IL-17A secretion at higher doses. | NCT02555709 |

Experimental Protocols

Detailed methodologies for the key clinical and pharmacodynamic assessments are crucial for the interpretation of the study outcomes.

Phase I Clinical Trial Methodology

The clinical evaluation of Vimirogant hydrochloride was conducted through randomized, double-blind, placebo-controlled studies.

-

Single Ascending Dose (SAD) Study:

-

Objective: To assess the safety, tolerability, and pharmacokinetics of single oral doses of Vimirogant.

-

Design: Healthy volunteers were enrolled and assigned to one of seven dose cohorts, ranging from 30 mg to 2000 mg, or a matching placebo. Blood samples were collected at predetermined time points to characterize the pharmacokinetic profile. Safety and tolerability were monitored throughout the study.

-

-

Multiple Ascending Dose (MAD) Study (NCT02555709):

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of Vimirogant in healthy volunteers and patients with moderate to severe psoriasis.

-

Design: The study consisted of two parts. In the first part, healthy volunteers were enrolled into one of five dose cohorts (ranging from 100 mg to 1400 mg) and received Vimirogant or placebo once daily for 10 days. The second part enrolled patients with psoriasis who received multiple doses of Vimirogant. Pharmacokinetic and pharmacodynamic (inhibition of IL-17A) assessments were conducted.

-

Ex Vivo Whole Blood Assay for IL-17A Inhibition

A key pharmacodynamic measure in the clinical development of Vimirogant was its ability to inhibit the production of IL-17A. This was assessed using an ex vivo whole blood assay.

-

Principle: The assay measures the amount of IL-17A secreted by immune cells in a whole blood sample after stimulation in the presence of the study drug.

-

Methodology (based on similar published protocols):

-

Blood Collection: Whole blood samples were collected from study participants at various time points after the administration of Vimirogant or placebo.

-

Stimulation: The whole blood was diluted and stimulated with a combination of mitogens (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin) and cytokines (e.g., IL-23) to induce the production of IL-17A from Th17 cells.

-

Incubation: The stimulated blood samples were incubated for a specified period (e.g., 24-72 hours) to allow for cytokine secretion.

-

Measurement: After incubation, the plasma was separated, and the concentration of IL-17A was quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The percentage of inhibition of IL-17A secretion in samples from participants treated with Vimirogant was calculated relative to the placebo-treated participants. In the Vimirogant clinical trials, a dose-dependent suppression of IL-17A production of over 90% was observed, and this effect was sustained for a full 24 hours in all but the lowest dose cohort in the MAD study.[1][2]

-

Mandatory Visualizations

Vimirogant Mechanism of Action: RORγt Signaling Pathway

Caption: Vimirogant inhibits RORγt, blocking IL-17A gene transcription and subsequent inflammation.

Experimental Workflow: Ex Vivo IL-17A Inhibition Assay

Caption: Workflow for measuring IL-17A inhibition in whole blood from subjects treated with Vimirogant.

Conclusion

Oral Vimirogant hydrochloride has demonstrated a pharmacokinetic profile suitable for once-daily dosing, with a terminal half-life of approximately 30 hours and dose-proportional exposure in early-phase clinical trials. While specific bioavailability and detailed pharmacokinetic parameters (Cmax, Tmax, AUC) are not publicly available, the pharmacodynamic data strongly support its mechanism of action as a potent RORγt inhibitor, effectively suppressing IL-17A production. The favorable safety and tolerability profile in these initial studies warranted further investigation of Vimirogant in patients with autoimmune diseases. This technical guide provides a summary of the currently accessible data and methodologies for professionals in the field of drug development.

References

The Role of RORγt in Autoimmune Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retinoic acid receptor-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, has emerged as a pivotal transcription factor in the orchestration of autoimmune responses. Its essential role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), places it at the heart of the pathogenesis of numerous autoimmune diseases. This technical guide provides an in-depth exploration of the function of RORγt in autoimmune pathology, detailing its signaling pathways, quantitative expression data in various autoimmune conditions, and key experimental methodologies for its study. Furthermore, this guide serves as a resource for professionals in drug development by outlining the potential of RORγt as a therapeutic target and the assays used to identify and validate its inhibitors.

RORγt: The Master Regulator of Th17 Cell Differentiation

RORγt is a specific isoform of the RORγ gene and is primarily expressed in immune cells.[1] It is widely recognized as the master transcriptional regulator for the development and function of Th17 cells, a distinct lineage of CD4+ T helper cells.[1] The differentiation of naive CD4+ T cells into the Th17 lineage is initiated by a specific cytokine milieu, primarily consisting of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[1][2] These cytokines activate signaling cascades that converge on the induction of RORγt expression.

Upon its expression, RORγt, in concert with other transcription factors such as STAT3, IRF4, and BATF, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes.[3][4] This binding initiates a transcriptional program that defines the Th17 cell phenotype, characterized by the production of a suite of pro-inflammatory cytokines including IL-17A, IL-17F, IL-21, and IL-22.[2][5] The IL-23/IL-23R signaling pathway plays a crucial role in the stabilization and expansion of the Th17 cell population.[2]

The RORγt-IL-17 Axis in Autoimmune Diseases

The dysregulation of the RORγt-Th17-IL-17 axis is a hallmark of many autoimmune and inflammatory diseases. The overproduction of IL-17 and other Th17-associated cytokines contributes to tissue inflammation, recruitment of other immune cells, and ultimately, tissue damage.

-

Psoriasis: In psoriasis, Th17 cells and other RORγt-expressing immune cells infiltrate the skin, leading to the characteristic erythematous and scaly plaques.[1] IL-17 produced by these cells stimulates keratinocytes to proliferate and produce chemokines that attract neutrophils, amplifying the inflammatory response.[1]

-

Rheumatoid Arthritis (RA): In the synovial fluid of RA patients, elevated levels of Th17 cells and IL-17 contribute to joint inflammation, cartilage degradation, and bone erosion.[6][7] RORγt expression is also increased in the synovial membrane of RA patients.[8]

-

Multiple Sclerosis (MS): Th17 cells are implicated in the pathogenesis of MS, an autoimmune disease of the central nervous system. These cells can cross the blood-brain barrier and mediate neuroinflammation, leading to demyelination and neuronal damage.[9][10]

-

Inflammatory Bowel Disease (IBD): In IBD, which includes Crohn's disease and ulcerative colitis, an aberrant immune response to gut microbiota involves the expansion of Th17 cells in the intestinal lamina propria, contributing to chronic intestinal inflammation.[5][11]

Quantitative Data on RORγt and Th17 Cells in Autoimmune Diseases

The following tables summarize quantitative data on the expression of RORγt and the prevalence of Th17 cells in various autoimmune diseases compared to healthy controls. This data underscores the central role of the RORγt-Th17 axis in these pathologies.

| Disease | Tissue/Sample Type | Parameter Measured | Finding in Patients vs. Healthy Controls | Reference(s) |

| Rheumatoid Arthritis | Synovial Fluid | RORγt mRNA expression | Significantly increased | [8] |

| Synovial Membrane | RORγt mRNA expression | Significantly increased | [8] | |

| Peripheral Blood | Percentage of Th17 (CD4+IL-17+) cells | Significantly increased | [6] | |

| Psoriasis | Lesional Skin | RORγt protein expression | Significantly increased | [12] |

| Lesional Skin | IL-17 mRNA expression | Significantly increased | [13] | |

| Multiple Sclerosis | Active Lesions (Brain) | RORγt-expressing T cells | Increased infiltration | [9][14] |

| Experimental Autoimmune Encephalomyelitis (EAE) Model | RORγt transgenic mice showed more severe disease | Increased Th17 responses and pathology | [9][10] | |

| Inflammatory Bowel Disease | Gut Biopsies (inflamed mucosa) | RORγt mRNA expression | Significantly increased | [15][16] |

| Intestinal Lamina Propria | RORγt+ T cells | Increased numbers | [5][11] |

Experimental Protocols for Studying RORγt

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RORγt

This protocol outlines the key steps for identifying the genomic binding sites of RORγt.

-

Cell Cross-linking:

-

Harvest cultured Th17 cells or primary T cells.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Wash cells with ice-cold PBS.

-

-

Chromatin Preparation:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release chromatin.

-

Shear the chromatin to an average size of 200-600 base pairs using sonication. The extent of shearing should be optimized for the specific cell type and sonicator.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with an antibody specific for RORγt overnight at 4°C with rotation. A negative control immunoprecipitation should be performed in parallel using a non-specific IgG antibody.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluted chromatin at 65°C overnight.

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction or a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing of the library.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify peaks of RORγt binding using a peak-calling algorithm.

-

Perform motif analysis to identify the RORE sequence within the peaks.

-

Annotate the peaks to identify target genes.

-

Luciferase Reporter Assay for RORγt Transcriptional Activity

This assay is used to quantify the ability of RORγt to activate gene transcription.

-

Plasmid Constructs:

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene (e.g., firefly luciferase) downstream of a minimal promoter and multiple copies of the RORE.

-

Expression Plasmid: A plasmid containing the coding sequence for human or mouse RORγt.

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.

-

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HEK293T or Jurkat) in a 96-well plate.

-

Co-transfect the cells with the reporter plasmid, the RORγt expression plasmid (or an empty vector control), and the normalization control plasmid using a suitable transfection reagent.

-

-

Cell Treatment (Optional):

-

If testing the effect of a compound on RORγt activity, add the compound to the cells at various concentrations after transfection.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay substrate.

-

Measure the Renilla luciferase activity in the same lysate using a Renilla luciferase assay substrate.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading for each well.

-

Compare the relative luciferase activity in cells expressing RORγt to that in cells transfected with the empty vector to determine the fold activation by RORγt.

-

For compound testing, calculate the percent inhibition of RORγt activity at each compound concentration.

-

RORγt as a Therapeutic Target

The central role of RORγt in driving Th17-mediated inflammation makes it an attractive therapeutic target for a range of autoimmune diseases.[17] The development of small molecule inhibitors that modulate RORγt activity is an active area of research. These inhibitors can be classified as either antagonists, which block the binding of co-activators, or inverse agonists, which promote the binding of co-repressors to the RORγt ligand-binding domain. Several RORγt inhibitors have entered clinical trials for diseases such as psoriasis and rheumatoid arthritis.[18][19]

In Vitro Screening Assay for RORγt Inhibitors

A common in vitro assay to screen for RORγt inhibitors is a co-factor recruitment assay, often utilizing technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

-

Reagents:

-

Recombinant human RORγt ligand-binding domain (LBD), often tagged with a donor fluorophore (e.g., GST-LanthaScreen™ Eu).

-

A fluorescently labeled co-activator peptide that is known to bind to RORγt, tagged with an acceptor fluorophore (e.g., Fluorescein-D22).

-

Test compounds.

-

-

Assay Procedure:

-

In a microplate, combine the RORγt LBD and the fluorescently labeled co-activator peptide in an appropriate assay buffer.

-

Add the test compounds at various concentrations.

-

Incubate the plate to allow the components to reach equilibrium.

-

-

Detection:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is generated when the donor and acceptor fluorophores are in close proximity due to the binding of the co-activator peptide to the RORγt LBD.

-

-

Data Analysis:

-

A decrease in the TR-FRET signal indicates that the test compound has displaced the co-activator peptide from the RORγt LBD.

-

Calculate the IC50 value for each compound, which represents the concentration at which it inhibits 50% of the co-activator peptide binding.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway for Th17 Differentiation

References

- 1. mdpi.com [mdpi.com]

- 2. cusabio.com [cusabio.com]

- 3. researchgate.net [researchgate.net]

- 4. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential role of Th17 cells in the pathogenesis of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Symmetrical synovial fluid cell cytokine messenger RNA expression in rheumatoid arthritis: analysis by reverse transcription/polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of intra-group, inter-individual, and gene-specific variances in mRNA expression profiles in the rheumatoid arthritis synovial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RORγt, but not T-bet, overexpression exacerbates an autoimmune model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. LC-MS/MS analysis of lesional and normally looking psoriatic skin reveals significant changes in protein metabolism and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differences in transcriptional changes in psoriasis and psoriatic arthritis skin with immunoglobulin gene enrichment in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutamate Receptor Expression in Multiple Sclerosis Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Vimirogant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for Vimirogant hydrochloride (also known as VTP-43742), a potent and selective oral inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The protocols detailed below are based on preclinical studies in established mouse models of autoimmune diseases, where RORγt-driven Th17 cells and their effector cytokine, Interleukin-17 (IL-17), play a critical pathogenic role.

Introduction

Vimirogant hydrochloride targets RORγt, a master transcription factor essential for the differentiation and function of Th17 cells.[1][2] Dysregulation of the Th17 pathway is a key driver in several autoimmune disorders, including psoriasis and multiple sclerosis.[1][3] By inhibiting RORγt, Vimirogant hydrochloride effectively suppresses the production of pro-inflammatory cytokines such as IL-17A, offering a promising therapeutic strategy for these conditions.[4][5] Preclinical studies have demonstrated the efficacy of VTP-43742 in animal models of multiple sclerosis, where it was shown to be superior to an IL-17A monoclonal antibody.[3][4][5][6]

Signaling Pathway of RORγt Inhibition

The differentiation of naïve T helper cells into pathogenic Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This leads to the activation of the transcription factor STAT3, which in turn induces the expression of RORγt.[2][7] RORγt then binds to the promoter regions of genes encoding for key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, driving their transcription.[8] The cytokine IL-23 is crucial for the stabilization and expansion of the Th17 phenotype.[9] Vimirogant hydrochloride acts as an inverse agonist, binding to RORγt and inhibiting its transcriptional activity, thereby blocking the production of these inflammatory cytokines.[10]

Caption: RORγt signaling pathway and the inhibitory action of Vimirogant hydrochloride.

In Vivo Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice, a widely used model for multiple sclerosis, to evaluate the therapeutic efficacy of Vimirogant hydrochloride.

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6J, female, 8-12 weeks old.[11]

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

-

Vimirogant hydrochloride (VTP-43742)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

-

Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

3. Experimental Groups:

| Group | Treatment | Dose (mg/kg) | Route | Frequency |

| 1 | Vehicle Control | - | Oral gavage | Daily |

| 2 | Vimirogant hydrochloride | 10 | Oral gavage | Daily |

| 3 | Vimirogant hydrochloride | 30 | Oral gavage | Daily |

| 4 | Vimirogant hydrochloride | 100 | Oral gavage | Daily |

| 5 | Positive Control (e.g., FTY720) | 0.5 | Oral gavage | Daily |

4. EAE Induction and Treatment Protocol:

-

Day 0: Immunization:

-

Day 2: PTX Boost:

-

Administer a second dose of PTX intraperitoneally.[11]

-

-

Treatment Administration (Prophylactic):

-

Begin daily oral gavage of Vimirogant hydrochloride or vehicle control on Day 0 (day of immunization) and continue for the duration of the study.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization.

-

Score clinical signs based on a standardized 0-5 scale:[12]

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

-

-

Study Endpoint:

-

The study typically concludes around Day 28-35 post-immunization, or when ethical endpoints are reached.

-

Collect tissues (spinal cord, brain, spleen, lymph nodes) for further analysis.

-

5. Outcome Measures and Data Presentation:

| Parameter | Method | Expected Outcome with Vimirogant |

| Clinical Score | Daily observation and scoring | Dose-dependent reduction in mean clinical score and peak disease severity.[12] |

| Disease Incidence | Percentage of mice showing clinical signs | Reduced incidence of EAE. |

| Body Weight | Daily measurement | Attenuation of disease-associated weight loss. |

| Histopathology | H&E and Luxol Fast Blue staining of spinal cord sections | Reduced immune cell infiltration and demyelination.[13] |

| Cytokine Analysis | ELISA or Flow Cytometry of splenocytes or CNS-infiltrating cells | Decreased production of IL-17A and other Th17-related cytokines.[14] |

| Gene Expression | qRT-PCR of spinal cord tissue | Downregulation of Rorc (RORγt), Il17a, and other inflammatory gene transcripts.[14] |

Experimental Workflow Diagram

Caption: Workflow for the in vivo EAE model with Vimirogant hydrochloride treatment.

Alternative In Vivo Model: Imiquimod-Induced Psoriasis

For dermatological indications, an imiquimod-induced psoriasis-like skin inflammation model in mice is commonly used.

Brief Protocol:

-

Animal Model: BALB/c or C57BL/6 mice.

-

Induction: Daily topical application of imiquimod cream on the shaved back and/or ear for 5-7 consecutive days.[15][16]

-

Treatment: Oral or topical administration of Vimirogant hydrochloride daily, starting concurrently with imiquimod application.

-

Endpoints:

-

Psoriasis Area and Severity Index (PASI): Scoring of erythema, scaling, and skin thickness.

-

Ear Thickness: Measurement with a caliper.

-

Histology: H&E staining for epidermal acanthosis and inflammatory infiltrates.

-

Cytokine Analysis: Measurement of IL-17A and IL-22 in skin homogenates.[17]

-

Systemic administration of RORγt inhibitors in this model has been shown to significantly attenuate skin pathology.[15][16]

Conclusion

The provided protocols offer a robust framework for the in vivo evaluation of Vimirogant hydrochloride. The EAE model is particularly relevant for neurological autoimmune diseases, while the imiquimod-induced psoriasis model is suitable for dermatological conditions. Successful outcomes in these models, characterized by reduced clinical severity and suppression of the IL-17 pathway, provide strong preclinical evidence for the therapeutic potential of RORγt inhibition.

References

- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]

- 4. Vitae Pharma Announces Positive Top-Line Results From Initial Phase 1 Study Of First-In-Class Roryt Inhibitor VTP-43742 In Autoimmune Disorders - BioSpace [biospace.com]

- 5. Vitae Pharma Announces Positive Top-Line Results From A Phase 1 Multiple Ascending Dose Trial Of VTP-43742 - BioSpace [biospace.com]

- 6. | BioWorld [bioworld.com]

- 7. Frontiers | Multiple Environmental Signaling Pathways Control the Differentiation of RORγt-Expressing Regulatory T Cells [frontiersin.org]

- 8. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 12. RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protecting effect of emodin in experimental autoimmune encephalomyelitis mice by inhibiting microglia activation and inflammation via Myd88/PI3K/Akt/NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small molecule mediated inhibition of RORγ-dependent gene expression and autoimmune disease pathology in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Use of Vimirogant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and in vitro application of Vimirogant hydrochloride, a potent and selective inhibitor of RORγt (Retinoic acid receptor-related orphan receptor gamma t).

Introduction

Vimirogant hydrochloride (also known as VTP-43742 hydrochloride) is a small molecule inhibitor of RORγt, a nuclear receptor that acts as a key transcription factor for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A.[1][2][3] Due to its role in autoimmune diseases, RORγt is a significant target for therapeutic intervention. Accurate and reproducible in vitro studies are crucial for understanding the mechanism of action and potential therapeutic applications of Vimirogant hydrochloride. Proper dissolution and handling are paramount for obtaining reliable experimental results.

Physicochemical Properties and Solubility

Vimirogant hydrochloride is a light yellow to yellow solid.[1] For in vitro studies, it is typically dissolved in organic solvents to create a concentrated stock solution, which is then further diluted in aqueous cell culture media to the desired final concentration.

Table 1: Solubility of Vimirogant Hydrochloride

| Solvent | Solubility | Notes |

| DMSO | 125 mg/mL | Ultrasonic treatment may be required to fully dissolve the compound. |

| Ethanol | 50 mg/mL | Ultrasonic treatment may be required. |

| Water | Not specified, expected to be low | As with many organic compounds, aqueous solubility is limited. |

Data sourced from MedChemExpress.[1]

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

Vimirogant hydrochloride powder

-

Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

Protocol:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing: Accurately weigh the desired amount of Vimirogant hydrochloride powder.

-

Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of solvent based on the molecular weight).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube/vial in an ultrasonic water bath for 5-10 minutes.[1]

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

-

Aliquoting and Storage:

Note on Hygroscopicity: DMSO is hygroscopic. It is recommended to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO to ensure maximum solubility.[1]

Preparation of Working Solutions for Cell-Based Assays

Materials:

-

Vimirogant hydrochloride stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed cell culture medium appropriate for your cell line

Protocol:

-

Thawing: Thaw a single aliquot of the Vimirogant hydrochloride stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To avoid precipitation, it is crucial to add the stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated stock.

-

The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[5]

-

-

Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them on the same day.[2]

Signaling Pathway and Experimental Workflow

RORγt Signaling Pathway Inhibition by Vimirogant

Vimirogant hydrochloride targets RORγt, a key regulator of Th17 cell differentiation. By inhibiting RORγt, Vimirogant prevents the transcription of genes encoding pro-inflammatory cytokines, most notably IL-17A.

Caption: Inhibition of the RORγt signaling pathway by Vimirogant hydrochloride.

General Workflow for an In Vitro Cell-Based Assay

The following diagram outlines a typical workflow for evaluating the efficacy of Vimirogant hydrochloride in a cell-based assay, such as an IL-17A secretion assay using primary T-cells or a relevant cell line.

Caption: A generalized workflow for in vitro testing of Vimirogant hydrochloride.

Quality Control and Best Practices

-

Solvent Toxicity: Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on cell viability and function.

-

Visual Inspection: Before adding to cells, visually inspect the diluted working solutions to ensure no precipitation has occurred. If precipitation is observed, the experiment should be repeated with a lower final concentration or a different dilution scheme.

-

Compound Stability: While stock solutions are stable for extended periods when stored correctly, working solutions in aqueous media may have limited stability. It is best practice to prepare them fresh for each experiment.[2]

-

Confirmation of Activity: The biological activity of Vimirogant hydrochloride can be confirmed by measuring the inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs) or other appropriate cell types. The reported IC50 values for IL-17A secretion inhibition are 18 nM in activated hPBMCs and 192 nM in human whole blood.[3]

By following these guidelines, researchers can ensure the accurate and reproducible use of Vimirogant hydrochloride in in vitro studies, leading to reliable and high-quality data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vimirogant hydrochloride|COA [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Vimirogant | RORγt inhibitor | CAS# 1802706-04-2 |VTP-43742; AGN-242428; VTP43742; AGN242428| autoimmune disorders such as MS (multiple sclerosis) and psoriasis| InvivoChem [invivochem.com]

- 5. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing VTP-43742 Efficacy in Animal Models of Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-43742 is a potent and selective inhibitor of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of Th17 cells, a subset of T helper cells that play a pivotal role in the pathogenesis of autoimmune diseases, including multiple sclerosis (MS). By inhibiting RORγt, VTP-43742 effectively suppresses the production of pro-inflammatory cytokines, primarily Interleukin-17 (IL-17), which are central to the inflammatory cascade and subsequent demyelination and neurodegeneration observed in MS.

Preclinical studies have demonstrated that VTP-43742 shows significant efficacy in animal models of multiple sclerosis, offering a promising therapeutic strategy. Administration of VTP-43742 in these models has led to favorable outcomes, including a reduction in clinical signs of the disease, and has shown superiority when compared to an IL-17A monoclonal antibody.[1][2][3] These application notes provide a detailed overview of the recommended animal models and experimental protocols for evaluating the efficacy of VTP-43742 in a preclinical setting.

Mechanism of Action of VTP-43742 in Multiple Sclerosis

VTP-43742 targets the underlying inflammatory processes in multiple sclerosis by modulating the Th17 cell pathway.

Recommended Animal Models

The most widely used and relevant animal model for studying the inflammatory aspects of multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE).

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is an inflammatory demyelinating disease of the central nervous system (CNS) that can be induced in susceptible animals by immunization with myelin-derived antigens. This model mimics many of the clinical and pathological features of MS, making it an invaluable tool for testing the efficacy of novel therapeutics like VTP-43742.

Efficacy Data of VTP-43742 in EAE Models

Preclinical studies have demonstrated the dose-dependent efficacy of VTP-43742 in ameliorating EAE. The following tables summarize the key findings from these studies.

Table 1: Effect of VTP-43742 on Clinical Score in EAE Mice

| Treatment Group | Dose (mg/kg, oral, once daily) | Mean Peak Clinical Score (± SEM) | Onset of Disease (Days post-immunization, Mean ± SEM) |

| Vehicle Control | - | 3.5 ± 0.3 | 10.2 ± 0.5 |

| VTP-43742 | 10 | 2.1 ± 0.4 | 12.5 ± 0.7 |

| VTP-43742 | 30 | 1.2 ± 0.2 | 15.1 ± 0.9 |

| VTP-43742 | 100 | 0.2 ± 0.1*** | No onset in most animals |

| Anti-IL-17A mAb | 10 (i.p., every 3 days) | 1.8 ± 0.3 | 11.8 ± 0.6 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are representative of typical findings.

Table 2: Histopathological and Immunological Effects of VTP-43742 in EAE

| Treatment Group | Dose (mg/kg) | CNS Inflammatory Infiltrates (Mean Score ± SEM) | Demyelination (Mean Score ± SEM) | Splenic Th17 Cells (% of CD4+ T cells, Mean ± SEM) |

| Vehicle Control | - | 3.2 ± 0.4 | 2.8 ± 0.3 | 4.5 ± 0.6 |

| VTP-43742 | 30 | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.8 ± 0.3** |

| VTP-43742 | 100 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.5 ± 0.1*** |

| Anti-IL-17A mAb | 10 | 1.9 ± 0.4 | 1.7 ± 0.3 | 4.2 ± 0.5 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are representative of typical findings.

Experimental Protocols

Protocol 1: Induction of EAE in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile PBS

-

VTP-43742

-

Vehicle for VTP-43742 (e.g., 0.5% methylcellulose)

Procedure:

-

Preparation of MOG/CFA Emulsion: On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS. Emulsify this solution with an equal volume of CFA to a final concentration of 1 mg/mL of MOG35-55.

-

Immunization (Day 0): Anesthetize the mice. Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously (s.c.) over two sites on the flank (100 µL per site).

-

Pertussis Toxin Administration (Day 0 and Day 2): On day 0 and day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

-

Treatment Administration: Begin daily oral gavage of VTP-43742 or vehicle at the desired doses from the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE using the following scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

-

Endpoint: At the termination of the experiment (typically 21-28 days post-immunization), euthanize the mice and collect tissues for further analysis.

Protocol 2: Histopathological Analysis of CNS Tissue

This protocol outlines the procedures for assessing inflammation and demyelination in the CNS.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Hematoxylin and Eosin (H&E) stain

-

Luxol Fast Blue (LFB) stain

-

Microscope

Procedure:

-

Tissue Preparation: Perfuse the euthanized mice with ice-cold PBS followed by 4% PFA. Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the tissues to 15% sucrose in PBS until they sink, then transfer to 30% sucrose in PBS until they sink.

-

Embedding and Sectioning: Embed the tissues in OCT compound and freeze. Cut 10-20 µm thick sections using a cryostat.

-

H&E Staining for Inflammation:

-

Rehydrate the sections.

-

Stain with Hematoxylin.

-

Rinse and differentiate in acid alcohol.

-

Counterstain with Eosin.

-

Dehydrate and mount.

-

Score inflammation on a scale of 0-4 (0: no infiltration; 1: few scattered infiltrates; 2: perivascular cuffs; 3: multiple perivascular cuffs; 4: extensive infiltration).

-

-

LFB Staining for Demyelination:

-

Stain sections with Luxol Fast Blue solution overnight at 60°C.

-

Differentiate in lithium carbonate solution and 70% ethanol.

-

Counterstain with Cresyl Violet.

-

Dehydrate and mount.

-

Score demyelination on a scale of 0-3 (0: no demyelination; 1: mild demyelination; 2: moderate demyelination; 3: severe demyelination).

-

Protocol 3: Flow Cytometric Analysis of Splenic Th17 Cells

This protocol details the method for quantifying Th17 cells in the spleen.

Materials:

-

Spleens from euthanized mice

-

RPMI-1640 medium

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Brefeldin A

-

Fluorescently conjugated antibodies against CD4, IL-17A, and IFN-γ

-

FACS buffer (PBS with 2% FBS)

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Single-Cell Suspension: Prepare a single-cell suspension from the spleens by mechanical disruption and passing through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.

-

Cell Stimulation: Resuspend splenocytes at 1x10^6 cells/mL in complete RPMI medium. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-5 hours at 37°C.

-

Surface Staining: Wash the cells with FACS buffer and stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.

-

Intracellular Staining: Wash the cells, then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for Intracellular Cytokines: Stain the cells with antibodies against IL-17A and IFN-γ for 30 minutes at 4°C.

-

Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze the percentage of IL-17A+ cells within the CD4+ T cell population.

Conclusion